Acetyl-2-13C chloride is a compound of interest in various scientific fields due to its unique properties and applications. The microwave spectrum of isotopic species of acetyl chloride, including acetyl-2-13C chloride, has been studied to determine structural parameters and the nature of the C–Cl bond1. This compound also plays a role in the synthesis of other chemicals, such as 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide with a P-N bond5. Additionally, acetyl chloride is utilized in the acetylation of primary amines and amino acids in an environmentally benign brine solution6. The versatility of acetyl chloride, including its isotopic forms, makes it a valuable reagent in chemical synthesis and research.
Chemical SynthesisAcetyl-2-13C chloride is a versatile reagent in the synthesis of various chemical compounds. It has been used to prepare 13C-labeled acetyl complexes, which are important for studying the interconversion of acetyl and terminal-carbonyl groups4. Additionally, it is involved in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are crucial intermediates in the development of phosphonopeptides5.
Biochemistry and MedicineAlthough not directly involving acetyl-2-13C chloride, related compounds like N-acetylcysteine (NAC) have significant biochemical and medicinal applications. NAC is known for its mucolytic properties and its role in treating paracetamol intoxication. It also exhibits antioxidant, anti-inflammatory, and anti-apoptotic properties, which may be beneficial against insulin resistance and type-2 diabetes development37. The mechanism of action of NAC involves its conversion into hydrogen sulfide and sulfane sulfur species, which may explain many of the effects previously ascribed to NAC or NAC-derived glutathione3.
PharmacologyIn pharmacological research, acetyl chloride derivatives are used to understand the active sites of enzymes such as angiotensin-converting enzyme 2 (ACE2). Comparative modeling based on the crystal structure of testicular ACE has provided insights into the catalytic mechanism and specificity requirements of ACE2, which is a target in cardio-renal disease2. The chloride dependence of ACE2 activity is also a subject of interest, as it varies with different substrates2.
The mechanism of action of acetyl-2-13C chloride can be understood by examining its role in various chemical reactions. In the microwave spectrum analysis, the internal rotation of the methyl group and the chlorine hyperfine structure are key factors that influence the rotational transitions of acetyl chloride1. In the synthesis of phosphonopeptide derivatives, acetyl chloride acts as a reagent in a three-component condensation reaction, facilitating the formation of the desired products5. Moreover, in the acetylation of amines, acetyl chloride reacts under weakly basic conditions in the presence of sodium acetate or triethylamine, followed by trituration with aqueous saturated bicarbonate solution, leading to the formation of amide derivatives6. These reactions highlight the reactivity of acetyl chloride and its utility as an acylating agent.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: